molecular formula C7H8N6O B13206220 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13206220
M. Wt: 192.18 g/mol
InChI Key: BENRJJCVKFYVGP-UHFFFAOYSA-N
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Description

4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features both an imidazole and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole-5-carboxylic acid with cyanamide in the presence of a base, followed by cyclization to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.

    Triazine: A simpler compound with a triazine ring but lacking the imidazole moiety.

Uniqueness

4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the presence of both imidazole and triazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

IUPAC Name

4-amino-6-(3-methylimidazol-4-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H8N6O/c1-13-3-9-2-4(13)5-10-6(8)12-7(14)11-5/h2-3H,1H3,(H3,8,10,11,12,14)

InChI Key

BENRJJCVKFYVGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=NC(=NC(=O)N2)N

Origin of Product

United States

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